Scandium(III) nitrate tetrahydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

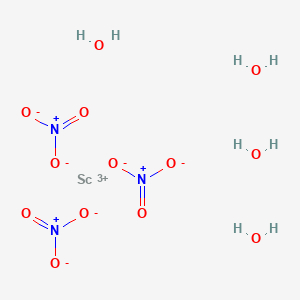

Scandium(III) nitrate tetrahydrate, with the chemical formula Sc(NO₃)₃·4H₂O, is an ionic compound composed of scandium, nitrogen, and oxygen. It appears as off-white crystals and is highly soluble in water and strong mineral acids . This compound is notable for its applications in various fields, including materials science, catalysis, and electronics.

Synthetic Routes and Reaction Conditions:

- Scandium metal reacts with dinitrogen tetroxide to form scandium(III) nitrate:

Reaction with Dinitrogen Tetroxide: Sc+3N2O4→Sc(NO3)3+3NO

Reaction with Dinitrogen Pentoxide: Anhydrous scandium(III) nitrate can be synthesized by reacting scandium chloride with dinitrogen pentoxide.

Reaction with Nitric Acid: The tetrahydrate form is typically obtained by reacting scandium hydroxide with nitric acid.

Industrial Production Methods: Industrial production of this compound often involves the reaction of scandium oxide or scandium metal with nitric acid, followed by crystallization from the aqueous solution . The scarcity of scandium makes its extraction and purification challenging and expensive, necessitating advances in extraction technology and recycling from industrial waste .

Types of Reactions:

Oxidation: As an oxidizer, scandium(III) nitrate can participate in oxidation reactions.

Decomposition: Upon heating, scandium(III) nitrate decomposes to form scandium oxide and nitrogen oxides.

Common Reagents and Conditions:

Beckmann Rearrangement: Scandium(III) nitrate acts as a catalyst in the Beckmann rearrangement of ketoximes to amides.

Isomerization: It also catalyzes the isomerization of allylic alcohols to aldehydes.

Major Products:

Scandium Oxide: Formed upon thermal decomposition.

Amides and Aldehydes: Products of catalytic reactions involving scandium(III) nitrate.

Chemistry:

Biology and Medicine:

Luminescent Materials: Investigated for its potential in luminescent materials due to its ability to emit strongly in the blue region of the spectrum.

Industry:

Optical Coatings and Electronic Ceramics: Utilized in the production of optical coatings and electronic ceramics.

Solid-State Lighting: Enhances the performance of light-emitting diodes (LEDs) by improving light output and color rendering.

Mécanisme D'action

The mechanism by which scandium(III) nitrate exerts its effects is primarily through its role as a catalyst. It alters the electronic structure of the host material, facilitating various chemical transformations. In luminescent materials, scandium(III) nitrate modifies the electronic properties to enhance light emission .

Comparaison Avec Des Composés Similaires

- Scandium(III) Chloride (ScCl₃)

- Scandium(III) Fluoride (ScF₃)

- Scandium(III) Oxide (Sc₂O₃)

Comparison:

- Scandium(III) Chloride and Fluoride: Like scandium(III) nitrate, these compounds are used in catalysis and materials science. scandium(III) nitrate’s unique ability to act as an oxidizer and its solubility in water and ethanol make it particularly versatile .

- Scandium(III) Oxide: Primarily used in high-temperature ceramics and glass, scandium(III) oxide is a major product of scandium(III) nitrate decomposition .

Scandium(III) nitrate tetrahydrate stands out due to its multifaceted applications and its role as a precursor for other scandium-based compounds .

Activité Biologique

Scandium(III) nitrate tetrahydrate (Sc(NO₃)₃·4H₂O) is an inorganic compound that has garnered interest due to its unique properties and potential applications in various fields, including catalysis and materials science. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its toxicity, catalytic properties, and potential therapeutic applications.

This compound is a white crystalline solid that is highly soluble in water. It can be synthesized through the reaction of scandium hydroxide with nitric acid, yielding the tetrahydrate form. The compound is known for forming clusters in aqueous solutions, which can influence its biological interactions and reactivity .

Toxicological Profile

Research indicates that scandium compounds, including Sc(III) nitrate tetrahydrate, exhibit low toxicity levels. However, studies have shown that they can cause slight liver damage in subchronic oral toxicity assessments. The gastrointestinal absorption of scandium compounds is poor, and dermal exposure may lead to irritation .

Summary of Toxicity Studies

| Study Type | Findings |

|---|---|

| Oral Toxicity | Minimal absorption; slight liver damage observed in subchronic studies |

| Dermal Exposure | Irritation noted upon contact with broken skin |

| Inhalation | Respiratory irritant; caution advised during handling |

Catalytic Activity

This compound has been recognized for its catalytic properties in organic reactions. It has shown effectiveness in facilitating the Beckmann rearrangement of ketoximes to amides and the isomerization of allylic alcohols to aldehydes. The catalytic efficiency can be enhanced by modifying its structure with co-catalysts .

Key Catalytic Reactions

- Beckmann Rearrangement : Converts ketoximes to amides.

- Isomerization : Transforms allylic alcohols into aldehydes.

Potential Applications in Medicine

Recent studies have explored the potential of this compound in biomedical applications, particularly concerning its antibacterial properties when doped into materials like zinc oxide (ZnO). Research indicates that scandium-doped ZnO exhibits significant antibacterial activity against various pathogens, suggesting a promising avenue for developing antimicrobial agents .

Case Studies on Antibacterial Activity

- Scandium-Doped ZnO : Demonstrated enhanced antibacterial properties against E. coli and S. aureus.

- Luminescent Materials : Investigated for use in solid-state lighting due to strong blue emission capabilities.

Applications De Recherche Scientifique

Chemical Properties and Preparation

Scandium(III) nitrate tetrahydrate is a white crystalline solid that is soluble in water and strong mineral acids. It can be synthesized through the reaction of scandium hydroxide with nitric acid:Sc OH 3+3HNO3→Sc NO3 3+3H2OUpon heating, it decomposes to form scandium oxide. The compound exhibits oxidizing properties, making it useful in various chemical reactions.

Catalysis

This compound has been extensively studied for its catalytic properties. It has shown effectiveness in several organic reactions:

- Beckmann Rearrangement : This reaction involves the conversion of ketoximes to amides, where scandium(III) nitrate acts as a catalyst, enhancing yield and selectivity.

- Isomerization Reactions : It facilitates the isomerization of allylic alcohols to aldehydes, showcasing its utility in synthetic organic chemistry .

Table 1: Catalytic Applications of this compound

| Reaction Type | Product | Efficiency |

|---|---|---|

| Beckmann Rearrangement | Amides from ketoximes | High yield |

| Isomerization of Alcohols | Aldehydes | Improved selectivity |

Optical Coatings and Electronic Ceramics

This compound is used in the production of optical coatings and electronic ceramics due to its unique optical properties:

- Optical Coatings : The compound contributes to the development of high-performance coatings that enhance light transmission and reduce reflection.

- Electronic Ceramics : It is employed in the fabrication of ceramics used in electronic devices, improving their electrical properties .

Luminescent Materials

Recent studies have explored the potential of this compound in luminescent applications. Its ability to emit light in the blue region of the spectrum makes it suitable for use in phosphors and other luminescent materials. This characteristic is particularly valuable in lighting and display technologies .

Precursor for Other Scandium Compounds

This compound serves as a precursor for synthesizing other scandium-based compounds such as:

- Scandium Oxide (Sc₂O₃) : Used in various applications including solid oxide fuel cells and as a catalyst support.

- Scandium Hydroxide (Sc(OH)₃) : Important for producing high-purity scandium materials for various industrial uses .

Case Study 1: Catalytic Efficiency in Organic Synthesis

A study demonstrated that the use of this compound significantly improved the yield of amides from ketoximes by optimizing reaction conditions such as temperature and solvent choice. The results indicated a yield increase of up to 90% compared to traditional catalysts .

Case Study 2: Development of Optical Coatings

Research on optical coatings incorporating this compound revealed enhanced durability and light transmission properties. These coatings were tested under various environmental conditions, showing superior performance compared to conventional materials .

Propriétés

IUPAC Name |

scandium(3+);trinitrate;tetrahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3NO3.4H2O.Sc/c3*2-1(3)4;;;;;/h;;;4*1H2;/q3*-1;;;;;+3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LACHWJIJRQDEJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.[Sc+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H8N3O13Sc |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.